molecular formula C13H9F4NO2S B13667395 Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate

Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate

Cat. No.: B13667395
M. Wt: 319.28 g/mol
InChI Key: LAHNMYINISCLSG-UHFFFAOYSA-N
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Description

Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate typically involves the reaction of ethyl 2-bromo-3-(trifluoromethyl)benzoate with thioamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thioamide attacks the brominated carbon, leading to the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate is unique due to the presence of both fluoro and trifluoromethyl groups, which enhance its chemical stability and biological activity. These groups also contribute to its lipophilicity, making it a valuable compound in drug design .

Biological Activity

Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate (CAS Number: 1552063-07-6) is a fluorinated thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a thiazole ring with a trifluoromethyl-substituted phenyl group, which can enhance its biological efficacy.

  • Molecular Formula : C13H9F4NO2S
  • Molecular Weight : 319.28 g/mol
  • Structural Features : The compound contains a thiazole ring, a carboxylate group, and a trifluoromethyl group, which are known to influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that thiazole derivatives often exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : Thiazoles are known to induce apoptosis in cancer cells through the modulation of key signaling pathways. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's ability to interact with cellular targets.
  • Case Studies : In a study assessing the cytotoxicity of related thiazole compounds, derivatives showed IC50 values ranging from 1.61 to 23.30 µg/mL against different cancer cell lines, indicating promising anticancer potential .
CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22A-431
Ethyl ThiazoleTBDTBD

Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties:

  • Antibacterial Effects : this compound may exhibit antibacterial activity comparable to established antibiotics.
  • Research Findings : A related study demonstrated that thiazole compounds showed effective inhibition against various bacterial strains, suggesting potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Fluorine Substitution : The introduction of fluorine atoms can enhance lipophilicity and bioavailability, which is crucial for drug-like properties.
  • Thiazole Ring : This moiety is essential for the interaction with biological targets, contributing to the overall efficacy of the compound .

Properties

Molecular Formula

C13H9F4NO2S

Molecular Weight

319.28 g/mol

IUPAC Name

ethyl 2-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H9F4NO2S/c1-2-20-12(19)9-6-21-11(18-9)7-4-3-5-8(10(7)14)13(15,16)17/h3-6H,2H2,1H3

InChI Key

LAHNMYINISCLSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(C(=CC=C2)C(F)(F)F)F

Origin of Product

United States

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